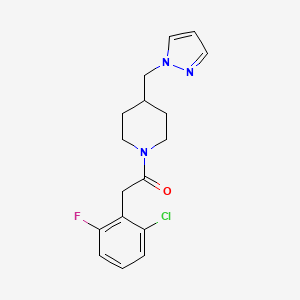

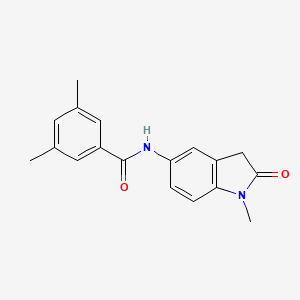

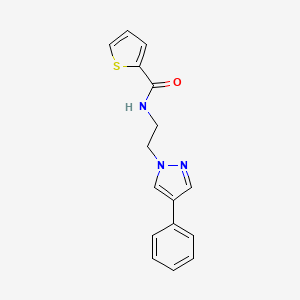

3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide” is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of 3,3-disubstituted isoindolinones, such as “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, can be achieved by means of the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions . The decarboxylation of malonate dimethylesters under Krapcho reaction conditions is convenient as the methyl acetate derivative is directly obtained under mild conditions .Molecular Structure Analysis

The isoindolinone core, which is a part of “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide”, is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in the 3-position . The construction of a quaternary carbon is generally more challenging .Chemical Reactions Analysis

The compound “3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide” can be used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .Applications De Recherche Scientifique

Anticancer and Antioxidant Activities

3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide and its derivatives have shown promising results in the field of cancer research. Specifically, a study involving the synthesis of various N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which share a core structural similarity with 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide, demonstrated significant anticancer activity against several cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, showing dose-dependent inhibition of cell growth. The study also highlighted their antioxidant potential by effectively scavenging free radicals, suggesting that these derivatives could play a protective role in various pathological conditions such as cancer and diabetes. This research underscores the potential of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide derivatives in developing new therapeutic agents with anticancer and antioxidant properties (Gudipati, Anreddy, & Manda, 2011).

Herbicidal Applications

Another intriguing application of compounds structurally related to 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide is in the field of agriculture, specifically as herbicides. Research on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound bearing resemblance in structural framework, has shown herbicidal activity against annual and perennial grasses. This compound has demonstrated potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, showcasing the versatility of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide derivatives in contributing to agricultural advancements (Viste, Cirovetti, & Horrom, 1970).

Liquid Crystal Alignment and Material Science

The derivatives of 3,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide also find applications in the material sciences, particularly in the development of liquid crystal (LC) alignment layers. A study focusing on the synthesis of functional diamines, including 3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide, demonstrated their utility in producing polyimide (PI) films with excellent solubility, high transmittance, and the ability to align LCs vertically. These PI films showed improved thermal stability and rubbing resistance, essential properties for LC display technologies. The research indicates the role of imide groups in the side chain in enhancing these properties without compromising solubility and transmittance, highlighting the potential of these compounds in advancing LC display and electronic materials technology (Xia, Yi, Sun, & Wang, 2013).

Propriétés

IUPAC Name |

3,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-6-12(2)8-14(7-11)18(22)19-15-4-5-16-13(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDIDXAGLPTNSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

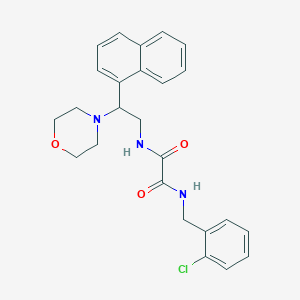

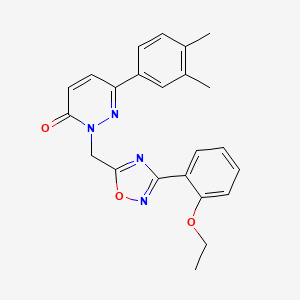

![N-(4-acetylphenyl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2972032.png)

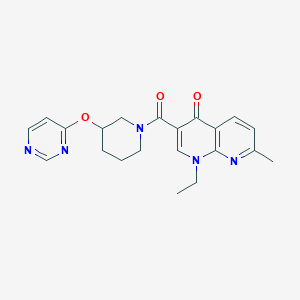

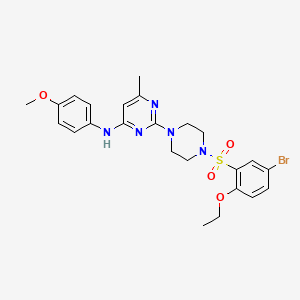

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2972036.png)

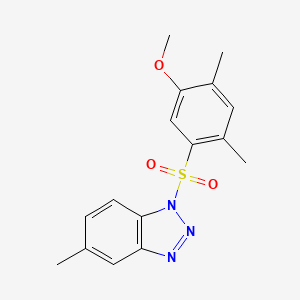

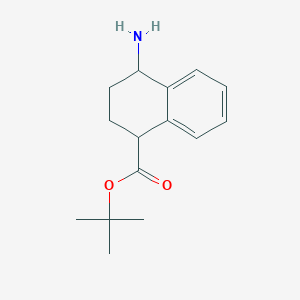

![N-(4-cyanooxan-4-yl)-2-[4-(pyridin-2-yloxy)phenoxy]acetamide](/img/structure/B2972043.png)